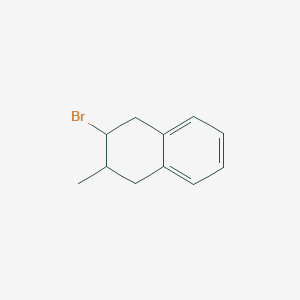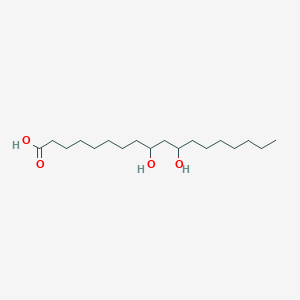![molecular formula C14H11N5O B12523108 N-[4-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 651769-73-2](/img/structure/B12523108.png)
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design and development. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s lipophilicity and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative, which is then coupled with benzoyl chloride to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives: These compounds also feature the tetrazole ring and have shown potential in antibacterial and anticancer applications .
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Similar in structure but with the tetrazole ring positioned differently, affecting its biological activity.
The uniqueness of this compound lies in its specific interaction with GPR35, making it a promising candidate for therapeutic development.
特性
CAS番号 |
651769-73-2 |
|---|---|
分子式 |
C14H11N5O |
分子量 |
265.27 g/mol |
IUPAC名 |
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
InChIキー |
KYFMRZSWZBCOCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)

![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)



![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
